2-Bromo-4,5-dimethylpyridine chemical properties
2-Bromo-4,5-dimethylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4,5-dimethylpyridine
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 2-Bromo-4,5-dimethylpyridine, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will move beyond a simple recitation of facts to provide a foundational understanding of its structure, reactivity, and practical application, grounded in mechanistic principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
2-Bromo-4,5-dimethylpyridine, identified by CAS Number 66533-31-1, is a disubstituted pyridine derivative.[1][2] The structural arrangement—a bromine atom at the electron-deficient C2 position and two methyl groups on the C4 and C5 positions—is central to its chemical behavior and synthetic versatility. The electron-withdrawing nature of the ring nitrogen activates the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making the bromine atom an excellent leaving group and a versatile synthetic handle.[3][4]
The fundamental physicochemical properties of this compound are critical for its appropriate handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 66533-31-1 | [1][2] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [1] |
| Predicted Density | 1.415 ± 0.06 g/cm³ | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| SMILES | CC1=CC(=NC=C1C)Br | [2] |
| InChIKey | OTVKPSUMDAFRQC-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted bromopyridines often follows established pathways, such as the diazotization of the corresponding aminopyridine (a Sandmeyer-type reaction) or direct bromination of the parent heterocycle, though the latter can suffer from regioselectivity issues. For 2-Bromo-4,5-dimethylpyridine, a common laboratory-scale synthesis would involve the diazotization of 2-Amino-4,5-dimethylpyridine in the presence of hydrobromic acid and sodium nitrite.[5]
Characterization relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show distinct signals for the two aromatic protons and the two methyl groups, with chemical shifts influenced by their position relative to the nitrogen and bromine atoms. ¹³C NMR will confirm the presence of seven unique carbon environments.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peak confirming the molecular weight.[2]
-
Infrared (IR) Spectroscopy: Key vibrational bands will correspond to C=C and C=N stretching within the aromatic ring (typically 1600-1400 cm⁻¹) and C-H stretching of the methyl and aromatic groups.
Chemical Reactivity and Synthetic Applications
The true value of 2-Bromo-4,5-dimethylpyridine lies in its reactivity, which allows for its elaboration into more complex molecular architectures. The C2-bromine is the primary site of reaction, enabling a host of transformations critical to modern drug discovery.
Caption: Key synthetic transformations of 2-Bromo-4,5-dimethylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount in drug development for constructing complex molecular scaffolds. 2-Bromo-4,5-dimethylpyridine is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent.[6][7][8] This is extensively used to synthesize biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.[9][10]
Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-dimethylpyridine
-
Rationale: This protocol exemplifies a standard Suzuki coupling. A palladium catalyst with a phosphine ligand is used to facilitate the catalytic cycle. A weak base like potassium carbonate is sufficient and helps prevent the degradation of sensitive functional groups. A mixed solvent system of toluene and water allows both organic and inorganic reagents to be in proximity.
-
Materials:
-
2-Bromo-4,5-dimethylpyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4,5-dimethylpyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The choice of temperature is crucial; it must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst decomposition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-arylpyridine.
-
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12][13][14] This reaction couples the bromopyridine with a primary or secondary amine.
Protocol: Synthesis of N-benzyl-4,5-dimethylpyridin-2-amine
-
Rationale: This protocol uses a more sterically demanding and electron-rich phosphine ligand (e.g., BINAP) which is often more effective for C-N coupling than simpler phosphines.[15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Materials:
-
2-Bromo-4,5-dimethylpyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by 2-Bromo-4,5-dimethylpyridine and benzylamine.
-
Reaction Execution: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Grignard Reagent Formation
The bromine atom can be exchanged with magnesium to form a Grignard reagent, which then acts as a potent nucleophile. This opens a pathway to introduce a wide variety of carbon-based functional groups.
-
Causality and Protocol Considerations: The formation of Grignard reagents from pyridyl halides can be less straightforward than from simple aryl halides due to potential side reactions involving the nitrogen atom.[16] The use of tetrahydrofuran (THF) as a solvent is often critical, as it is more effective at solvating the Grignard reagent than diethyl ether.[16] Initiation may require an activating agent like iodine or 1,2-dibromoethane.[17]
Workflow: Grignard Formation and Reaction with an Electrophile
Caption: Experimental workflow for Grignard reagent synthesis and use.
Applications in Drug Discovery
The primary application of 2-Bromo-4,5-dimethylpyridine is as a versatile intermediate in the synthesis of biologically active molecules.[18] It is specifically noted as a reagent in the preparation of tetrahydroindazoles, which are being investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and is a validated therapeutic target for autoimmune diseases like rheumatoid arthritis, as well as for certain cancers. The ability to easily functionalize the pyridine core via the bromo-substituent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
As a laboratory chemical, 2-Bromo-4,5-dimethylpyridine should be handled with appropriate precautions.
-
Hazards: It is classified as a combustible liquid that can cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[19] Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[19][21]
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- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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